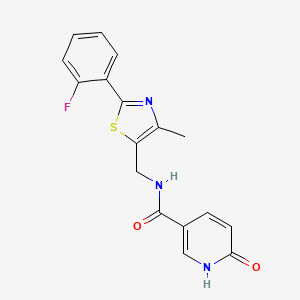

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-6-hydroxynicotinamide

Description

Properties

IUPAC Name |

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-10-14(9-20-16(23)11-6-7-15(22)19-8-11)24-17(21-10)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCIZRLDVXZGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-6-hydroxynicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[[2-(2-fluorophenyl)-4-methylthiazol-5-yl]methyl]-6-hydroxynicotinamide. Its molecular formula is with a molar mass of 295.32 g/mol. The structure includes a thiazole ring, a fluorophenyl group, and a hydroxynicotinamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer development .

- Cell Cycle Arrest : Studies indicate that it can induce G1 phase cell cycle arrest in cancer cells, leading to apoptosis through the upregulation of pro-apoptotic factors like P21 .

Anticancer Properties

This compound has demonstrated promising anticancer activity in several studies:

- In Vitro Studies : In human cancer cell lines, the compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against various cancer types .

- In Vivo Efficacy : In xenograft models, the compound showed substantial tumor reduction compared to controls, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest it possesses activity against certain bacterial strains, indicating potential applications in treating infections.

Study 1: HDAC Inhibition

A recent study highlighted the efficacy of this compound as an HDAC inhibitor. The compound was shown to increase acetylation levels of histone H3 in treated cells, correlating with enhanced expression of tumor suppressor genes and subsequent inhibition of tumor growth in animal models .

Study 2: Antitumor Activity

In another investigation, the compound was administered to mice with implanted tumors. Results demonstrated not only tumor shrinkage but also an improved survival rate compared to untreated controls. This study supports the compound's potential as a new candidate for cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Fluorophenyl)-2-hydroxy-N-methylpropanamide | Similar fluorophenyl group | Moderate anticancer activity |

| N-(3-(4-Methylthiazol-5-yl)phenyl)acetamide | Thiazole ring present | Antimicrobial properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Linked Nicotinamide Derivatives

N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28)

- Structural Differences: Thioether linkage (methylthio) vs. methylene bridge in the target compound. 4-Fluorophenyl substituent on the nicotinamide vs. hydroxyl group in the target.

- Implications :

- The thioether may increase metabolic susceptibility compared to the target’s stable methylene bridge.

- The absence of a hydroxyl group in compound 28 could reduce aqueous solubility but improve membrane permeability.

*Calculated for the target compound based on structural formula.

Fluorophenyl-Substituted Analogs

25C-NBF HCl (Entry 11, )

- Structure : 4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine.

- Comparison :

- Shares a 2-fluorophenylmethyl group but lacks the thiazole-nicotinamide scaffold.

- The ethanamine core vs. aromatic nicotinamide suggests divergent target interactions.

AB-FUBINACA ()

- Structure : Indazole-3-carboxamide with a 4-fluorophenylmethyl group.

- Comparison: Fluorophenyl group in a synthetic cannabinoid vs. thiazole-nicotinamide. Fluorine’s role in improving metabolic stability and binding affinity is a common theme.

Thiazolecarboxamide Derivatives

BP 27384 ()

- Structure : Thiazolecarboxamide with chloro and piperazinylpyrimidine substituents.

- Comparison :

- Chloro and methyl groups on the thiazole vs. fluorophenyl and methyl in the target.

- The piperazinyl group in BP 27384 may enhance solubility, similar to the target’s hydroxyl group.

Key Structural and Functional Insights

Fluorophenyl Positioning :

- Ortho-fluorine in the target compound may create steric effects compared to para-fluorine in analogs like AB-FUBINACA .

Hydroxyl Group Impact: The 6-hydroxynicotinamide moiety likely improves solubility but may reduce blood-brain barrier penetration compared to non-polar analogs (e.g., compound 28) .

Thiazole vs. Heterocyclic Cores :

- Thiazole’s electron-rich nature could enhance π-π stacking vs. pyrimidine or indazole cores in other compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-6-hydroxynicotinamide, and what are common intermediates?

- Methodology : The synthesis typically involves coupling a thiazole precursor with a nicotinamide derivative. For example, bromomethyl-thiazole intermediates (e.g., 5-(bromomethyl)-4-methyl-2-(2-fluorophenyl)thiazole) are reacted with 6-hydroxynicotinamide under nucleophilic substitution conditions. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) may be used to prevent side reactions. Post-synthesis, deprotection and purification via column chromatography or recrystallization are critical .

- Key Tools : Reaction monitoring via TLC, NMR for intermediate validation, and ESI-MS for final product confirmation .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and substitution patterns (e.g., fluorophenyl group at position 2, methyl at position 4).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peaks).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, gradient elution) to assess purity (>95% required for biological assays) .

- Validation : Cross-referencing with computed spectral data (e.g., PubChem entries for analogous structures) ensures accuracy .

Q. How is the compound screened for initial biological activity in academic settings?

- Methodology :

- In vitro assays : Enzyme inhibition (e.g., kinase profiling) or cell viability assays (e.g., MTT assay against cancer lines).

- Target Identification : Thermal shift assays (TSA) to detect protein binding or computational docking studies (e.g., AutoDock Vina) to predict binding modes .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound's bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl; methyl → ethyl on thiazole) and assess changes in potency.

- Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) to identify critical functional groups .

Q. What advanced techniques elucidate interactions between this compound and biological macromolecules?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with purified proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) using SHELX for refinement .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Orthogonal Assays : Confirm cytotoxicity results with clonogenic assays if MTT data is inconsistent.

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .

Q. What strategies are employed for structural validation and polymorph screening?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : SHELXL for refinement; monitor for polymorphism via solvent variation (e.g., ethanol vs. acetonitrile recrystallization) .

- PXRD : Compare experimental and simulated patterns to detect amorphous content.

Q. How can solubility and stability be optimized for in vivo studies?

- Methodology :

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Forced Degradation Studies : Expose to acidic/alkaline conditions (pH 1–13) and analyze degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.